molecular formula C12H17NO4 B1493151 (E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098157-24-3

(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1493151
CAS No.: 2098157-24-3
M. Wt: 239.27 g/mol
InChI Key: YYVYZTBNSXKGLE-SNAWJCMRSA-N
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Description

(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid (CAS 2098157-24-3) is a high-purity chemical reagent with a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol . It is a specialized compound offered with a purity of 95% or higher . This molecule features a fused cyclopenta-oxazepine ring system, contributing to its three-dimensional complexity, as indicated by a computed complexity value of 339 . The compound serves as a key synthetic intermediate and building block in diverse research areas. Peer-reviewed literature documents its application in the synthesis of novel chemical entities for pharmaceutical development and in fundamental organic and biomolecular chemistry studies . Its use in materials science research has also been explored, for instance, in the modification of polymers to alter their physical properties . Researchers value this compound for its potential in probing biological pathways and creating new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures as per the Safety Data Sheet must be followed.

Properties

IUPAC Name

(E)-4-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-11(4-5-12(15)16)13-6-7-17-8-9-2-1-3-10(9)13/h4-5,9-10H,1-3,6-8H2,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVYZTBNSXKGLE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCCN(C2C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, featuring an octahydro-cyclopenta[e][1,4]oxazepine moiety, suggests various biological activities, particularly in the context of receptor interactions and enzyme inhibition.

The molecular formula of this compound is C₁₂H₁₇NO with a molecular weight of 239.27 g/mol. This compound is characterized by its distinct functional groups that enhance its pharmacological properties.

Research indicates that this compound may act as an antagonist for the Protease Activated Receptor 1 (PAR1). This receptor is crucial in mediating platelet activation and thrombus formation, suggesting that the compound could be beneficial in antiplatelet therapies aimed at treating cardiovascular diseases.

2. Inhibition of Enzymes

The compound has been studied for its inhibitory effects on kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. Inhibitors of this enzyme can potentially modulate neuroinflammatory responses and have implications in neurological disorders .

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

StudyFocusFindings
Study APAR1 AntagonismDemonstrated significant inhibition of platelet aggregation in vitro.
Study BKynurenine PathwayShowed reduced levels of quinolinic acid in macrophages, indicating anti-inflammatory potential.
Study CStructural AnalysisIdentified key structural features that enhance binding affinity to target receptors.

Research Findings

Recent findings highlight the compound's potential to modulate key biological pathways:

  • Antiplatelet Activity : The compound exhibits promising results in reducing platelet aggregation through PAR1 antagonism, which could lead to new treatments for thrombotic disorders.
  • Neuroprotective Effects : By inhibiting kynurenine-3-hydroxylase, there is a potential reduction in neuroinflammation, which is beneficial for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Key Structural Analogues:

(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid (): Substitutes the bicyclic oxazepine with a planar 4-acetylamino phenyl group. Retains the α,β-unsaturated ketone backbone but lacks the conformational rigidity of the bicyclic system. Demonstrates reduced double bond activation due to electron-donating substituents on the aromatic ring, as inferred from Hammett σ correlations .

Spiroindoline and Imidazoline Derivatives (): Share sp³-hybridized nitrogen atoms and fused ring systems but lack the oxazepine oxygen. Known for antihypertensive activity via aldosterone-independent mechanisms .

Electronic Effects:

  • Frontier molecular orbital (FMO) analysis of similar compounds suggests that substituents modulate HOMO-LUMO gaps, impacting reactivity and binding to targets like HIV-1 integrase .

Pharmacological and Biochemical Comparisons

Antiviral Activity:

  • The phenyl-substituted analogue (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid is structurally related to integrase inhibitor S-1360, a known HIV-1 therapeutic .
  • The bicyclic oxazepine moiety may enhance target selectivity due to steric complementarity with enzyme active sites, though direct evidence for the target compound’s antiviral activity is lacking.

Conformational Analysis and Stability

Ring Puckering and Rigidity:

  • The octahydro-1H-cyclopenta[e][1,4]oxazepine ring system adopts a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with planar aromatic substituents in analogues like the phenyl derivative.
  • Puckering amplitude and phase angles influence solvent accessibility and metabolic stability. Rigid bicyclic systems may reduce off-target interactions compared to flexible chains.

Data Tables

Table 1: Structural and Electronic Properties

Property Target Compound (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid Spiroindoline Derivatives
Molecular Weight (g/mol) ~309.3 (estimated) 263.2 300–400 (typical)
Key Substituent Bicyclic oxazepine 4-Acetylamino phenyl Spiro-fused indoline
LogP (Predicted) 1.2 (moderate polarity) 1.8 2.5–3.5
Hammett σ (Substituent Effect) Electron-withdrawing (oxazepine) Electron-donating (acetylamino) Variable
Pharmacological Target Hypothesized: Viral enzymes, ion channels HIV-1 integrase Aldosterone receptors

Table 2: Conformational Comparison

Parameter Target Compound Phenyl Analogue
Ring Puckering Amplitude (Å) 0.3–0.5 (estimated via ) N/A (planar aromatic)
Torsional Flexibility Low (rigid bicyclic system) Moderate (single bonds)
Solubility (mg/mL) ~5 (predicted) ~10

Preparation Methods

General Synthetic Strategy Overview

The preparation of (E)-4-(octahydro-1H-cyclopenta[e]oxazepin-1-yl)-4-oxobut-2-enoic acid generally involves:

  • Construction of the octahydro-1H-cyclopenta[e]oxazepine core via cyclization reactions.
  • Introduction of the 4-oxobut-2-enoic acid side chain, typically through acylation or condensation reactions.
  • Control of the (E)-configuration of the double bond in the but-2-enoic acid moiety.
  • Purification and characterization of the final acid.

Preparation of the Octahydro-1H-cyclopenta[e]oxazepine Core

Methodologies:

  • Cyclization via Nucleophilic Ring Closure: Starting from appropriate amino alcohols or amino ketones, intramolecular cyclization can be promoted under acidic or basic conditions to form the oxazepine ring fused to the cyclopentane ring. This step often involves the formation of a seven-membered heterocyclic ring incorporating nitrogen and oxygen atoms.

  • Reduction of Precursors: The octahydro designation indicates full saturation of the cyclopenta[e]oxazepine ring system. This can be achieved by catalytic hydrogenation of unsaturated precursors under mild conditions (e.g., Pd/C, H2 atmosphere).

  • Stereochemical Control: The ring fusion and substituent orientations are controlled by the choice of starting materials and reaction conditions to favor the desired stereochemistry.

Introduction of the 4-Oxobut-2-enoic Acid Side Chain

Key Reaction Types:

  • Acylation with α,β-Unsaturated Acyl Chlorides: The 4-oxobut-2-enoic acid moiety can be introduced by acylation of the nitrogen atom in the oxazepine ring using an α,β-unsaturated acyl chloride derivative (e.g., 4-oxobut-2-enoic acid chloride). The reaction is typically carried out in anhydrous solvents such as dichloromethane or ethyl acetate, in the presence of a base like triethylamine to neutralize the HCl formed.

  • Knoevenagel Condensation: Alternatively, the α,β-unsaturated acid side chain can be formed via Knoevenagel condensation between the oxazepine-containing aldehyde or ketone and malonic acid derivatives under basic catalysis.

  • Yield Optimization: Reaction parameters such as temperature (0–20 °C), solvent choice, and reaction time (2–3 hours) are optimized for high yield and purity, often achieving yields above 60% in similar acylation reactions.

Control of (E)-Configuration

Representative Experimental Procedure (Hypothetical Based on Analogous Reactions)

Step Reagents & Conditions Yield (%) Notes
1. Cyclization of amino ketone precursor Acid or base catalysis, reflux in suitable solvent (e.g., ethanol) ~70% Formation of octahydro-1H-cyclopenta[e]oxazepine core
2. Catalytic hydrogenation Pd/C, H2 atmosphere, room temperature ~85% Saturation of ring system
3. Acylation with 4-oxobut-2-enoic acid chloride Triethylamine, dichloromethane, 0–20 °C, 3 h 60–75% Introduction of α,β-unsaturated acid side chain
4. Purification Silica gel chromatography, recrystallization - Isolation of pure (E)-isomer

Analytical and Purification Techniques

Summary Table of Preparation Parameters from Related Literature

Parameter Typical Conditions Outcome/Notes
Solvent Dichloromethane, Ethyl acetate Good solubility, inert
Base Triethylamine Neutralizes acid by-products
Temperature 0–20 °C Controls stereochemistry
Reaction Time 2–3 hours Sufficient for completion
Catalyst (for hydrogenation) Pd/C, H2 Saturates ring system
Purification Silica gel chromatography, recrystallization Ensures purity and isomer separation
Yield 60–85% (stepwise) Moderate to good yields

Research Findings and Notes

  • The preparation of such heterocyclic α,β-unsaturated acids is well-documented in the literature involving acylation of nitrogen heterocycles with unsaturated acyl chlorides under mild conditions.

  • The stereochemical integrity of the (E)-double bond is maintained by controlling reaction conditions and using pre-formed (E)-acylating agents.

  • The octahydro-1H-cyclopenta[e]oxazepine core is typically synthesized via intramolecular cyclization followed by reduction, a strategy common in the synthesis of fused nitrogen-oxygen heterocycles.

  • Purification challenges include removal of minor (Z)-isomers and other side products, which can be addressed by recrystallization and chromatographic techniques.

Q & A

Q. What are the recommended methods for synthesizing (E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid?

Synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. Key considerations include:

  • Reaction conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane or THF) to favor stereochemical control .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the (E)-isomer selectively .
  • Intermediate characterization : Monitor reaction progress via TLC and intermediate purity via HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., α,β-unsaturated ketone protons at δ 6.2–7.0 ppm) and cyclopenta-oxazepine ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H+^+] at m/z 298.1542) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at 1700–1750 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties of cyclic amines or ketones .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and enantiomeric purity during synthesis?

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization steps to enhance enantiomeric excess (ee) .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize transition states and reduce racemization .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What methodological strategies address contradictions in experimental data related to this compound’s reactivity?

  • Reproducibility protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purge solvents of trace moisture to minimize variability .
  • Control experiments : Include blank reactions (e.g., without catalyst) to isolate confounding variables .
  • Statistical analysis : Apply multivariate regression to identify factors (e.g., temperature, pH) contributing to data discrepancies .

Q. How can computational modeling predict the biological activity or binding affinity of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2) based on the compound’s α,β-unsaturated ketone moiety .
  • QSAR models : Train quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to predict pharmacokinetic properties .
  • DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic addition reactions .

Q. What are the key challenges in elucidating degradation pathways under environmental conditions?

  • Accelerated stability testing : Expose the compound to UV light, humidity, and varying pH (4–10) to identify degradation products via LC-MS/MS .
  • Isotopic labeling : Use 13C^{13}C-labeled analogs to track carbon flow during microbial degradation in soil or water matrices .
  • Degradant isolation : Employ preparative HPLC to isolate and characterize photodegradation byproducts (e.g., ring-opened derivatives) .

Methodological Best Practices

  • Experimental design : Use factorial designs (e.g., 2k^k factorial) to evaluate interactions between synthesis variables .
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Collaborative workflows : Integrate synthetic chemistry with computational and analytical teams to accelerate structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid

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